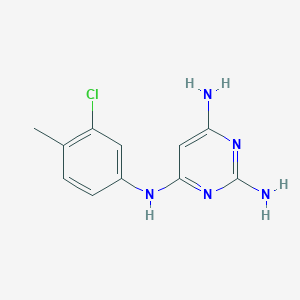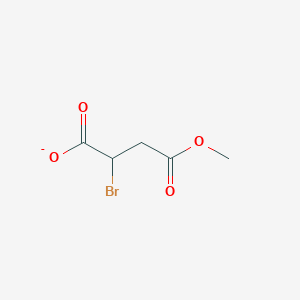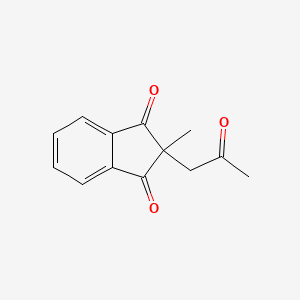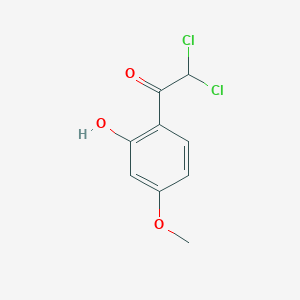![molecular formula C14H21NO2 B14347791 3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol CAS No. 94104-85-5](/img/structure/B14347791.png)
3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol is a complex organic compound that belongs to the class of furo[3,4-c]pyridines. This compound is characterized by its unique structure, which includes a fused furan and pyridine ring system, along with butyl, ethyl, and methyl substituents. The presence of these substituents and the fused ring system imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable pyridine derivative with a furan derivative in the presence of a cyclizing agent can yield the desired compound. The reaction conditions typically involve the use of a solvent such as dichloromethane or toluene, and a catalyst such as trifluoroacetic acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the hydroxyl group, leading to the formation of a ketone or aldehyde derivative.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions typically reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the hydroxyl group. These reactions are often facilitated by the use of a base such as sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Applications De Recherche Scientifique
3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules are of particular interest.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used as a precursor in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of an enzyme by binding to its active site, preventing the substrate from accessing the site. Alternatively, it may activate a receptor by binding to it and inducing a conformational change that triggers a signaling cascade. The specific pathways involved depend on the molecular targets and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol can be compared with other similar compounds, such as:
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: This compound lacks the butyl and ethyl substituents, making it less complex and potentially less active in certain applications.
3-Butyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: This compound lacks the ethyl substituent, which may affect its chemical and biological properties.
3-Ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: This compound lacks the butyl substituent, which may influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of substituents and fused ring system, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
94104-85-5 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
3-butyl-3-ethyl-6-methyl-1H-furo[3,4-c]pyridin-7-ol |
InChI |
InChI=1S/C14H21NO2/c1-4-6-7-14(5-2)12-8-15-10(3)13(16)11(12)9-17-14/h8,16H,4-7,9H2,1-3H3 |
Clé InChI |
XIUDHWARDNZSSX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C2=CN=C(C(=C2CO1)O)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)

![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)

![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)

![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)







